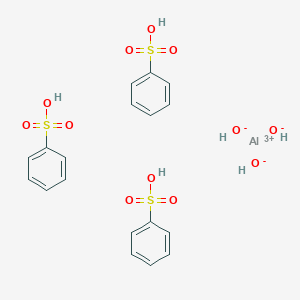

aluminum;benzenesulfonic acid;trihydroxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

aluminum;benzenesulfonic acid;trihydroxide is a compound formed by the reaction of benzenesulfonic acid with aluminum

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of benzenesulfonic acid, hydroxy-, aluminum salt (3:1) typically involves the reaction of benzenesulfonic acid with aluminum hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ 3 \text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{Al(OH)}_3 \rightarrow (\text{C}_6\text{H}_5\text{SO}_3)_3\text{Al} + 3 \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of benzenesulfonic acid, hydroxy-, aluminum salt (3:1) involves large-scale reactions using high-purity reactants. The process is optimized to maximize yield and minimize impurities. The reaction is typically carried out in a reactor with precise temperature and pH control to ensure the complete conversion of reactants to the desired product.

Análisis De Reacciones Químicas

Types of Reactions

aluminum;benzenesulfonic acid;trihydroxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The sulfonic acid group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reagents: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonic acid salts.

Aplicaciones Científicas De Investigación

Chemistry

- Catalysis : Aluminum phenolsulfonate serves as a catalyst in various organic reactions, such as Friedel-Crafts acylation and alkylation, facilitating the formation of carbon-carbon bonds.

- Oxidation and Reduction : The compound can undergo oxidation to form sulfonic acid derivatives and reduction to yield sulfonic acid salts.

Biology

- Antimicrobial Properties : Research indicates that aluminum phenolsulfonate exhibits antimicrobial activity, making it a candidate for further studies in infection control.

- Wound Healing : Studies suggest it may promote wound healing by stimulating collagen synthesis, thus enhancing tissue regeneration.

Medicine

- Drug Delivery Systems : Ongoing research explores its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceuticals.

- Adjuvant in Vaccines : The compound has shown promise as an adjuvant, enhancing vaccine efficacy by promoting stronger immune responses.

Industrial Applications

- Detergents and Surfactants : Aluminum phenolsulfonate is utilized in the production of detergents and surfactants due to its emulsifying properties .

- Antiperspirants : It is commonly found in antiperspirants, where it forms a gel on the skin's surface to block sweat ducts.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Demonstrated effectiveness against various bacterial strains. | |

| Wound Healing | Enhanced collagen synthesis observed in vitro. | |

| Vaccine Efficacy | Improved immune response noted in animal models when used as an adjuvant. |

Mecanismo De Acción

The mechanism of action of benzenesulfonic acid, hydroxy-, aluminum salt (3:1) involves its interaction with molecular targets and pathways. The sulfonic acid group can interact with various enzymes and proteins, affecting their activity. The aluminum ion can also play a role in stabilizing the compound and enhancing its reactivity.

Comparación Con Compuestos Similares

Similar Compounds

Benzenesulfonic acid: The parent compound, known for its strong acidic properties and use in various chemical reactions.

p-Toluenesulfonic acid: A similar compound with a methyl group attached to the benzene ring, used as a catalyst in organic synthesis.

Sulfanilic acid: Another sulfonic acid derivative with applications in dye production and analytical chemistry.

Uniqueness

aluminum;benzenesulfonic acid;trihydroxide is unique due to the presence of the aluminum ion, which imparts distinct chemical properties and enhances its reactivity compared to other sulfonic acid derivatives. This makes it particularly useful in specific industrial and research applications.

Actividad Biológica

Aluminum;benzenesulfonic acid;trihydroxide is a compound that has garnered interest in various fields due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Overview of the Compound

This compound is formed through the reaction of benzenesulfonic acid with aluminum hydroxide. The compound is characterized by its ability to exhibit both antimicrobial and anti-inflammatory properties, making it a subject of interest in medicinal chemistry and pharmacology.

Target of Action : The compound interacts with various biological targets, primarily due to the presence of the benzenesulfonic acid moiety. This interaction can influence cellular processes, including pH regulation and ionic balance.

Mode of Action : Benzenesulfonic acid derivatives are known to act as acid catalysts in organic reactions. Their ability to donate or accept protons allows them to modulate biochemical pathways, affecting cellular environments and potentially leading to therapeutic effects.

Biochemical Pathways : The compound's influence on biochemical pathways is significant. It can alter pH levels and ionic strength within cells, which may impact enzyme activity and metabolic processes.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is soluble in water and ethanol, which facilitates its absorption in biological systems. Its behavior in vivo indicates that it may interact with various tissues, including the brain and bone, raising concerns about aluminum accumulation and its potential neurotoxic effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness as an antimicrobial agent can be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic functions.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study on Antimicrobial Activity : A study demonstrated that the compound effectively inhibited the growth of several bacterial strains, suggesting its potential use in developing new antimicrobial agents.

- Anti-inflammatory Research : Another investigation revealed that this compound significantly reduced inflammation markers in animal models, indicating its therapeutic potential in inflammatory conditions .

Data Table: Summary of Biological Activities

Propiedades

Número CAS |

1300-35-2 |

|---|---|

Fórmula molecular |

C18H15AlO12S3 |

Peso molecular |

546.5 g/mol |

Nombre IUPAC |

aluminum;2-hydroxybenzenesulfonate |

InChI |

InChI=1S/3C6H6O4S.Al/c3*7-5-3-1-2-4-6(5)11(8,9)10;/h3*1-4,7H,(H,8,9,10);/q;;;+3/p-3 |

Clave InChI |

UKSASPUQUJKXGV-UHFFFAOYSA-K |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.[OH-].[OH-].[OH-].[Al+3] |

SMILES canónico |

C1=CC=C(C(=C1)O)S(=O)(=O)[O-].C1=CC=C(C(=C1)O)S(=O)(=O)[O-].C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[Al+3] |

Pictogramas |

Acute Toxic; Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.